1-Azido-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-3-methylbutan-2-one is an organic compound with the molecular formula C5H9N3O and a molecular weight of 127.1445 g/mol It is characterized by the presence of an azido group (-N3) attached to a ketone functional group
Vorbereitungsmethoden
The synthesis of 1-Azido-3-methylbutan-2-one typically involves the reaction of 3-methylbutan-2-one with sodium azide (NaN3) in the presence of a suitable solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF) . The reaction is carried out under controlled conditions to ensure the formation of the desired azido compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Azido-3-methylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles through click chemistry.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and copper(I) catalysts for click reactions. Major products formed from these reactions include amines, triazoles, and other nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
1-Azido-3-methylbutan-2-one has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules.
Medicine: Some derivatives exhibit pharmacological properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Azido-3-methylbutan-2-one involves its ability to undergo nucleophilic substitution reactions, particularly with alkynes, to form triazoles. . The triazole products formed are known for their stability and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Azido-3-methylbutan-2-one can be compared with other azido ketones, such as:
1-Azido-3-methylbutane: Similar in structure but lacks the ketone functional group.
2-Azido-3-methylbutan-2-one: A positional isomer with the azido group attached to a different carbon atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the azido and ketone functional groups, which allows for a diverse range of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
76779-97-0 |
---|---|
Molekularformel |
C5H9N3O |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
1-azido-3-methylbutan-2-one |
InChI |
InChI=1S/C5H9N3O/c1-4(2)5(9)3-7-8-6/h4H,3H2,1-2H3 |
InChI-Schlüssel |
IGJOEYTXYXBXLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.